molecular formula C26H52N2S2 B094908 N,N'-Didodecyldithiooxamide CAS No. 120-88-7

N,N'-Didodecyldithiooxamide

Cat. No. B094908
CAS RN: 120-88-7
M. Wt: 456.8 g/mol
InChI Key: MQCQUDOKUAAVFO-UHFFFAOYSA-N
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Description

N,N'-Didodecyldithiooxamide is a chemical compound that has been studied in various contexts, particularly in the formation of metal complexes. The compound is known for its ability to coordinate with metals, forming complexes with different geometries and magnetic properties. The research on this compound extends to its synthesis, molecular structure, and its interactions with various metal ions.

Synthesis Analysis

The synthesis of N,N'-Didodecyldithiooxamide-related compounds has been explored in several studies. For instance, the facile chemical synthesis of N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a molecule related to the degradation products of 2′-deoxythymidine, has been described, which could provide insights into the synthetic pathways that might be applicable to N,N'-Didodecyldithiooxamide as well . Additionally, the synthesis of heterobimetallic complexes with dithioxamides, which are closely related to N,N'-Didodecyldithiooxamide, has been reported, indicating the potential for creating complex structures with this compound .

Molecular Structure Analysis

The molecular structure of N,N'-Didodecyldithiooxamide and its analogs has been a subject of research. For example, the crystal structure determination of N,N'-dicyclohexyldithiooxamide has confirmed a trans conformation for the molecule, suggesting that similar structural characteristics might be present in N,N'-Didodecyldithiooxamide . The study of the molecular conformation of cis and trans isomers in aqueous solution for related compounds also provides valuable information on the flexibility and conformational preferences of these types of molecules .

Chemical Reactions Analysis

The chemical reactivity of N,N'-Didodecyldithiooxamide has been explored through its ability to form complexes with various metals. Cobalt(III), nickel(II), and copper(II) complexes of N,N'-Didodecyldithiooxamide have been prepared, demonstrating the compound's versatility in forming coordination compounds with different metal ions and coordination geometries . The study of heterobimetallic complexes with dithioxamides also reveals the potential for N,N'-Didodecyldithiooxamide to engage in complex chemical reactions, leading to the formation of chiral and racemic mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Didodecyldithiooxamide complexes have been characterized by various spectroscopic techniques. The infrared (IR) and far-IR spectra of its metal complexes have been discussed, providing insights into the bonding and electronic structure of these compounds . The magnetic properties of the complexes, such as diamagnetism in cobalt and nickel complexes and paramagnetism in copper complexes, have also been reported, which are indicative of the coordination environment and electronic configurations .

Scientific Research Applications

  • Heavy Metal Ion Removal : N,N'-Didodecyldithiooxamide supported on silica gel is effective in removing heavy metals from aqueous solutions. This bidentate chelating agent showed significant removal percentages for metals like copper, nickel, lead, silver, and zinc when tested in solutions of these metals (Pooré, Benson, & Martin, 1996).

  • Spectrophotometric Determination of Palladium : It reacts with palladium in strong hydrochloric acid to form a yellow, water-insoluble complex, allowing for the spectrophotometric determination of palladium in various solutions, showing its utility in analytical chemistry (Jacobs, Wheeler, & Waggoner, 1962).

  • Formation of Metal Complexes : N,N'-Didodecyldithiooxamide forms complexes with metals like cobalt, nickel, and copper. These complexes show different magnetic properties and coordination, which can be significant in the study of inorganic chemistry and material sciences (Fabretti, Pellacani, & Peyronel, 1976).

  • Self-Assembly and Organogels : It demonstrates self-assembling behavior, forming organogels in various organic solvents. Its silver complex exhibits unique characteristics like lower gelation abilities for certain solvents and the formation of a smectic A phase on cooling (Yabuuchi & Kato, 2005).

  • Extraction of Uranium Nitrate : N,N'-Didodecyldithiooxamide derivatives are used for extracting uranium nitrate, demonstrating its relevance in nuclear chemistry and the processing of nuclear materials (Sun et al., 2016).

Safety And Hazards

The safety data sheet for “N,N’-Didodecyldithiooxamide” provides information on its hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

N,N'-didodecylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCQUDOKUAAVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074472
Record name N,N'-Didodecyldithiooxamide
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Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Didodecyldithiooxamide

CAS RN

120-88-7
Record name N1,N2-Didodecylethanedithioamide
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-Didodecyldithiooxamide
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Record name N,N'-didodecyldithiooxamide
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Record name N,N'-DIDODECYLDITHIOOXAMIDE
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Synthesis routes and methods

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide, 1.8 g (0.02 mol) of aniline, and 40 ml of methanol. The solution was stirred and heated at 35° C. for 30 minutes. The reactive amine, dodecylamine (3.7 g, 0.02 mol), was then added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to 25° C., and the acidity was adjusted to a pH of about 2 by the addition of 37% aqueous HCl. The mixture was filtered, washed with a small amount of methanol, and dried to afford 1.5 g of N,N'-didodecyldithiooxamide. Water (40 ml) was added to the filtrate with stirring, which was continued for 10 minutes. The precipitate was collected by filtration and washed with a minimum amount of a 50:50 mixture of water and methanol. The product was dried to afford 3.2 g (55%) of N-dodecyldithiooxamide.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
DD Pooré, RF Benson, DF Martin - Journal of Environmental …, 1996 - Taylor & Francis
Silica gel was used as a support for N, N'‐ didodecyldithiooxamide, a bidentate chelating agent with sulfur and nitrogen donor atoms. Aqueous solutions of five heavy metals (0.03 M …
Number of citations: 12 www.tandfonline.com
Z Hatkevitz, G Schmuckler - Journal of Inorganic and Nuclear Chemistry, 1976 - Elsevier
Palladium chloride reacts with benzylthiouronium hydrochloride and with benzylselenouronium hydrochloride, forming trans symmetrical binuclear chlorobridged complexes. The …
Number of citations: 3 www.sciencedirect.com
DD Poore - 1996 - search.proquest.com
The partition coefficients were calculated for selected supported ligands and the range is given by the following:(UNFORMATTED TABLE OR EQUATION FOLLOWS) $$\vbox {\halign {#\…
Number of citations: 1 search.proquest.com
CA Bowe, RF Benson, DF Martin - Journal of Environmental …, 2002 - Taylor & Francis
Saturated, straight chain mercaptans were attached to silica gel and used as coordinating agents for removal of cadmium(II), copper(II), lead(II), and nickel(II) ions from standard …
Number of citations: 11 www.tandfonline.com
CA Bowe, DF Martin - … of Environmental Science and Health, Part A, 2004 - Taylor & Francis
Silica gel is currently being used as a support for various straight chain mono- and bifunctional compounds such as amines, thiols (mercaptans), and mercaptoalochols. The current …
Number of citations: 10 www.tandfonline.com
HW Baker - 1961 - search.proquest.com
METAL COORDINATION COMPOUNDS OF DITHIOOXAMIDE AND DERIVATIVES METAL COORDINATION COMPOUNDS OF DITHIOOXAMIDE AND DERIVATIVES Full Text 61-5540 …
Number of citations: 2 search.proquest.com
J Wang, W Lin, Y Chen, Y Hu, Q Luo - Journal of Hazardous Materials, 2021 - Elsevier
Due to the excellent hydrogen affinity and high conductivity, palladium nanoparticles (Pd NPs) were considered as a potential strategy to regulate bacterial electron transfer and energy …
Number of citations: 15 www.sciencedirect.com
J DOULL, V PLZAK, SJ BROIS… - 1962 - apps.dtic.mil
INTRODUCTION were selected with the idea of obtaining exam-ples of as many different chemical types as The purpose of the radiation screening pro-possible. Since more information …
Number of citations: 2 apps.dtic.mil
DF Martin - Column Chromatography, 2013 - books.google.com
In this chapter, ligands have a more focused definition than they typically do. Ligands are molecules having donor atoms with a pair of electrons that form coordinate covalent bonds with …
Number of citations: 8 books.google.com
BE Reed, W Lin, MR Matsumoto, JN Jensen - Water environment research, 1997 - JSTOR
… Silica gel was used as a support for N-N'-didodecyldithiooxamide, a bidentate chelating agent (Poore et al, 1996). The resulting adsorbent was more effective in removing heavy metals (…
Number of citations: 48 www.jstor.org

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